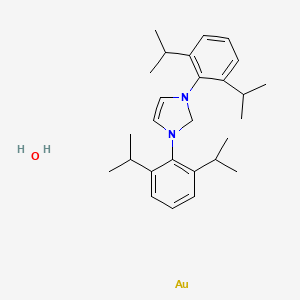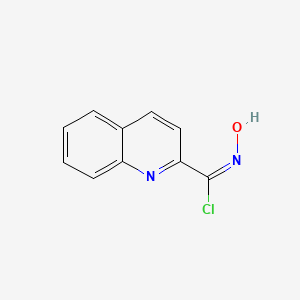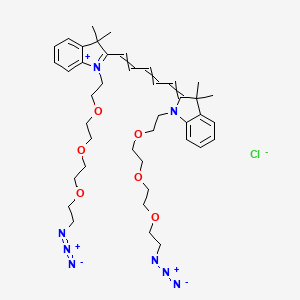
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold is a complex organometallic compound It is characterized by the presence of a gold atom coordinated to a hydroxy group and a bulky N-heterocyclic carbene (NHC) ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold typically involves the reaction of a gold precursor with an N-heterocyclic carbene ligand. One common method involves the use of gold chloride (AuCl) and the NHC ligand in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to address safety and environmental concerns associated with handling gold compounds and organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) species.
Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.
Substitution: The hydroxy group can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Applications De Recherche Scientifique
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold has several scientific research applications:
Mécanisme D'action
The mechanism by which (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold exerts its effects involves the coordination of the gold atom to various substrates. The N-heterocyclic carbene ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The hydroxy group can also play a role in the reactivity of the compound by acting as a leaving group or participating in hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the hydroxy group and gold atom.
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-2-imidazolidinylidene)difluoromethyl-silver: This compound contains a silver atom instead of gold and has different reactivity and applications.
Uniqueness
The uniqueness of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold lies in its combination of a gold center with a bulky N-heterocyclic carbene ligand and a hydroxy group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in catalysis and medicinal chemistry .
Propriétés
Formule moléculaire |
C27H40AuN2O |
|---|---|
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;hydrate |
InChI |
InChI=1S/C27H38N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H2 |
Clé InChI |
GTRUABDPZILFQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)

![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)

![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
![(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B14097651.png)
![Methyl 4-[7-bromo-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14097662.png)
